2,4-Dibromoaniline

Catalog No.
S702389
CAS No.
615-57-6
M.F
C6H5Br2N
M. Wt
250.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dibromoaniline

CAS Number

615-57-6

Product Name

2,4-Dibromoaniline

IUPAC Name

2,4-dibromoaniline

Molecular Formula

C6H5Br2N

Molecular Weight

250.92 g/mol

InChI

InChI=1S/C6H5Br2N/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2

InChI Key

DYSRXWYRUJCNFI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)Br)N

Canonical SMILES

C1=CC(=C(C=C1Br)Br)N

Ligand Synthesis in Coordination Chemistry

Specific Scientific Field

Summary

Results

Other Applications

Specific Scientific Field

Various fields, including organic synthesis and materials science.

Summary

Additional applications of 2,4-Dibromoaniline include:

Experimental Procedures and Results

For these applications, researchers follow specific synthetic routes and characterize the resulting compounds using standard analytical techniques.

2,4-Dibromoaniline is an organic compound with the molecular formula C6H5Br2N and a CAS number of 615-57-6. It appears as a white to light yellow crystalline solid and has a faint odor. The compound is characterized by the presence of two bromine atoms attached to the benzene ring at the 2 and 4 positions relative to the amino group. Its molecular weight is approximately 250.92 g/mol, and it has a melting point ranging from 78 to 80 °C, while being insoluble in water .

2,4-Dibromoaniline itself does not possess a well-defined mechanism of action in biological systems. Its primary function lies in its reactivity as a precursor for the synthesis of various molecules with diverse biological activities.

2,4-Dibromoaniline is a suspected irritant []. It is recommended to handle it with appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood. Due to the presence of bromine, it is essential to avoid contact with skin and eyes.

, notably:

  • Electrochemical Oxidation: This compound can undergo electrochemical oxidation in aqueous sulfuric acid solutions, particularly at high concentrations. The process involves the transformation of the aniline group under specific electrochemical conditions .
  • Cross-Coupling Reactions: It serves as a substrate in palladium-catalyzed ortho-selective cross-coupling reactions with Grignard reagents, allowing for the synthesis of more complex organic molecules .
  • Synthesis of Acetylenic Amines: By reacting with trimethylsilylacetylene, it can be transformed into acetylenic amines, which are valuable intermediates in organic synthesis .

There are several methods for synthesizing 2,4-dibromoaniline:

  • Bromination of Aniline: The most common method involves brominating aniline using bromine or brominating agents under controlled conditions to introduce bromine atoms at the desired positions on the benzene ring.
  • Nitration followed by Reduction: Another synthetic route includes nitrating a suitable aniline derivative followed by reduction to convert nitro groups into amino groups while simultaneously introducing bromine atoms .

2,4-Dibromoaniline finds applications in various fields:

  • Organic Synthesis: It is used as a building block for synthesizing more complex organic compounds, including pharmaceuticals and agrochemicals.
  • Material Science: The compound can be utilized in developing dyes and pigments due to its chromophoric properties.
  • Chemical Research: It serves as a reagent in chemical research for synthesizing other functionalized compounds .

Interaction studies involving 2,4-dibromoaniline primarily focus on its electrochemical behavior and photochemical properties. Research indicates that its interactions with light can lead to significant transformations in related compounds, impacting their stability and reactivity. Such studies are crucial for understanding its role in environmental chemistry and potential degradation pathways .

Several compounds share structural similarities with 2,4-dibromoaniline. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-BromoanilineC6H6BrNContains one bromine atom; simpler structure
3,4-DibromoanilineC6H5Br2NBromine atoms at different positions
2-Amino-4-bromophenolC6H6BrNOContains hydroxyl group along with amino group

Uniqueness of 2,4-Dibromoaniline

What sets 2,4-dibromoaniline apart from these similar compounds is its specific arrangement of two bromine substituents on the benzene ring at positions para and ortho to the amino group. This configuration influences its reactivity and biological activity distinctly compared to its analogs. Additionally, its applications in organic synthesis and material science highlight its versatility as a chemical intermediate .

XLogP3

2.9

Melting Point

79.5 °C

UNII

8D6YF8BB75

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (88.64%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (11.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (11.36%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

63505-64-6
615-57-6

Wikipedia

2,4-Dibromoaniline

General Manufacturing Information

Benzenamine, 2,4-dibromo-: INACTIVE

Dates

Last modified: 08-15-2023

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